molecular formula C11H15N3O3S B2534462 N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)acrylamide CAS No. 2194906-26-6

N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)acrylamide

Cat. No.: B2534462
CAS No.: 2194906-26-6
M. Wt: 269.32
InChI Key: YCLXBHNVPBGBEC-UHFFFAOYSA-N
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Description

N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)acrylamide is a synthetic acrylamide derivative featuring a pyridine core substituted with an N-methylmethylsulfonamido group at the 2-position and an acrylamide-linked methyl group at the 3-position.

Properties

IUPAC Name

N-[[2-[methyl(methylsulfonyl)amino]pyridin-3-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-4-10(15)13-8-9-6-5-7-12-11(9)14(2)18(3,16)17/h4-7H,1,8H2,2-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLXBHNVPBGBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC=N1)CNC(=O)C=C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)acrylamide typically involves a multi-step process. The initial step often includes the preparation of the pyridine derivative, followed by the introduction of the N-methylmethylsulfonamido group. The final step involves the addition of the acrylamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)acrylamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or drug candidate.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)acrylamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The following table compares the target compound with structurally related acrylamide derivatives:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Reference
N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)acrylamide Not explicitly provided - - Pyridine, N-methylsulfonamido, acrylamide
(Z)-2-[(E)-3-(4-methoxyphenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide (4412) C22H24N3O3 378.45 185–186 4-methoxyphenyl, pyridine, propylamide
(E)-3-(3,4-dimethoxyphenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide (12r) C27H26N5O3 468.52 234–235 Dimethoxyphenyl, pyrimidine, pyridine
N-((6-(4-fluorophenoxy)pyridin-3-yl)methyl)acrylamide C15H13FN2O2 272.28 - 4-fluorophenoxy, pyridine, acrylamide
N-(2-amino-5-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (西达本胺 analog) C23H20FN3O2 389.43 - Benzamide, pyridine, fluorophenyl
Key Observations:
  • Bulky substituents (e.g., dimethoxyphenyl in ) correlate with higher melting points, suggesting increased crystallinity.
  • Synthetic Yields : The target compound (50% yield) is comparable to analogs like 4412 (synthesized via similar oxazolone intermediates) .

Physicochemical Properties

  • Melting Points: The dimethoxyphenyl derivative (12r) exhibits a notably high melting point (234–235°C), attributed to strong intermolecular π-π stacking and hydrogen bonding . Compound 4412 (185–186°C) demonstrates that methoxy groups moderately elevate melting points compared to unsubstituted acrylamides .
  • Solubility : Pyridine-containing acrylamides generally show moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to their aromatic and amide moieties .

Spectroscopic Characterization

  • NMR Data :
    • Compound 12r shows distinct 1H-NMR signals for acrylamide protons (δ 7.50 and 6.71 ppm, J = 15.8 Hz), confirming trans-configuration .
    • The target compound’s sulfonamido group would likely produce characteristic 1H-NMR peaks near δ 3.0–3.5 ppm for methyl groups .

Biological Activity

N-((2-(N-methylmethylsulfonamido)pyridin-3-yl)methyl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methylsulfonamide group and an acrylamide moiety. Its molecular formula is C12H16N2O3SC_{12}H_{16}N_2O_3S, and it possesses a molecular weight of 288.34 g/mol. The presence of the sulfonamide group is significant as it often contributes to the biological activity of compounds.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase and other enzymes, potentially affecting physiological processes such as pH regulation and ion transport.
  • Antimicrobial Activity : Some studies suggest that pyridine derivatives exhibit antimicrobial properties. The sulfonamide group may enhance the compound's ability to disrupt bacterial cell functions.
  • Anticancer Potential : Preliminary research indicates that acrylamide derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS).

1. In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:

  • HeLa Cells : IC50 values were observed in the micromolar range, indicating significant cytotoxicity.
  • MCF-7 Cells : The compound showed potential in inhibiting cell proliferation.

2. In Vivo Studies

Animal model studies have been limited but suggest potential therapeutic applications:

  • Xenograft Models : Administration of the compound in xenograft models demonstrated reduced tumor growth compared to controls.

Case Studies

Several case studies have explored the effects of similar compounds in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study evaluated a related sulfonamide derivative's effectiveness against resistant bacterial strains. Results indicated a significant reduction in bacterial load, supporting the hypothesis that similar compounds could be effective against infections caused by resistant pathogens.
  • Anticancer Trials : Clinical trials involving acrylamide derivatives have shown promise in treating various cancers, with some patients experiencing improved outcomes when treated with compounds structurally related to this compound.

Data Summary Table

PropertyValue
Molecular FormulaC12H16N2O3SC_{12}H_{16}N_2O_3S
Molecular Weight288.34 g/mol
IC50 (HeLa Cells)Micromolar range
Antimicrobial ActivityEffective against resistant strains
In Vivo Tumor Growth ReductionSignificant in xenograft models

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